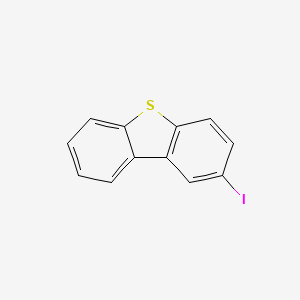

2-Iododibenzothiophene

Description

Overview of Dibenzothiophene (B1670422) Derivatives in Scientific Inquiry

Dibenzothiophene (DBT), an organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring, and its derivatives are a significant class of heterocyclic compounds in scientific research. wikipedia.org Structurally, dibenzothiophene can be considered a sulfur-containing analogue of anthracene. This unique structure imparts specific electronic and physical properties that make its derivatives valuable in various fields.

In materials science, dibenzothiophene derivatives are investigated for their potential as organic semiconductors. rsc.orgrsc.org Their rigid, planar structure facilitates π-π stacking, which is crucial for charge transport in electronic devices. Consequently, they are used as building blocks for organic field-effect transistors (OFETs) and as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). rsc.orgrsc.org For instance, certain derivatives have been synthesized to act as high-triplet-energy host materials, leading to high quantum efficiency in deep blue PHOLEDs. rsc.org

In medicinal chemistry, the dibenzothiophene scaffold is found in various pharmacologically active molecules. nih.gov Researchers have synthesized and studied dibenzothiophene derivatives for applications such as positron emission tomography (PET) imaging of specific receptors in the brain. nih.gov For example, derivatives of dibenzo[b,d]thiophene 5,5-dioxide have been developed with high affinity and selectivity for α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.gov

Furthermore, the chemistry of dibenzothiophene itself is a subject of academic interest. Studies on its functionalization and transformation provide insights into the reactivity of polycyclic aromatic sulfur heterocycles. researchgate.netrepec.org For example, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone significantly alters the electronic properties of the ring system, redirecting the regioselectivity of subsequent substitution reactions. wikipedia.org

Significance of Halogenated Dibenzothiophenes as Synthetic Intermediates and Functional Molecules

Halogenated dibenzothiophenes are of particular importance in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. The introduction of halogen atoms, such as bromine or iodine, onto the dibenzothiophene core provides reactive handles for a variety of cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The carbon-halogen bond can be readily activated by transition metal catalysts, most notably palladium complexes. This enables participation in reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), and other similar transformations. researchgate.netnih.govresearchgate.netnih.gov These methodologies allow for the precise and efficient attachment of a wide range of organic fragments to the dibenzothiophene scaffold.

For example, 2,8-dibromodibenzothiophene (B47624) is a well-known building block for synthesizing small molecules, oligomers, and polymers for applications in organic electronics. ossila.com The bromine atoms can be substituted to extend the π-conjugation of the molecule, thereby tuning its optical and electronic properties for use in OLEDs, OFETs, and organic photovoltaics (OPVs). ossila.com

The position of the halogen atom on the dibenzothiophene ring is crucial as it dictates the final structure and properties of the resulting molecule. Halogenation can occur at various positions, and the synthesis of specific isomers is a key challenge that chemists address to create tailored functional materials.

Positioning of 2-Iododibenzothiophene as a Pivotal Building Block in Advanced Organic Synthesis

Within the class of halogenated dibenzothiophenes, this compound represents a particularly valuable, though specialized, synthetic building block. The carbon-iodine bond is generally more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in catalytic cycles, often allowing for milder reaction conditions and higher yields in cross-coupling reactions. youtube.com This makes iodo-substituted aromatics highly sought after for complex molecular synthesis.

The iodine atom at the 2-position of the dibenzothiophene nucleus makes this site selectively available for functionalization. This is significant because direct C-H functionalization of the parent dibenzothiophene can sometimes lead to mixtures of isomers. By starting with this compound, chemists can introduce a wide variety of substituents at a defined position.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling, it can be reacted with a terminal alkyne to introduce an alkynyl group at the 2-position. youtube.comias.ac.in This is a powerful method for creating extended π-conjugated systems, which are of interest for nonlinear optics and molecular wires. Similarly, a Suzuki coupling reaction with an arylboronic acid would yield a 2-aryldibenzothiophene, a structural motif present in many advanced materials and biologically active compounds.

While specific, commercially available data for this compound is limited, its role as a pivotal building block can be inferred from the well-established reactivity of iodoarenes and the demonstrated importance of the dibenzothiophene core in materials and medicinal chemistry. The synthesis of this compound provides a gateway to a vast array of novel 2-substituted dibenzothiophene derivatives that would be otherwise difficult to access, enabling the systematic exploration of structure-property relationships in these important classes of molecules.

Structure

2D Structure

Properties

IUPAC Name |

2-iododibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTVJYHYWSCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iododibenzothiophene and Positional Isomers

Direct Functionalization Strategies

Direct functionalization involves the introduction of an iodine atom onto the pre-existing dibenzothiophene (B1670422) scaffold. The key challenge in this approach is controlling the regioselectivity of the iodination reaction.

Electrophilic aromatic substitution is a primary method for the direct iodination of dibenzothiophene. The electron-rich nature of the dibenzothiophene ring system facilitates this reaction, but controlling the position of iodination can be challenging, often leading to a mixture of isomers. The reactivity of the positions on the dibenzothiophene ring towards electrophiles generally follows the order C2 > C4 > C3 > C1.

Various iodinating reagents and conditions have been developed to enhance regioselectivity. The choice of the iodinating agent and the solvent system can significantly influence the product distribution. For instance, the use of N-Iodosuccinimide (NIS) in conjunction with an acid catalyst can promote iodination. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in the presence of molecular iodine (I₂), can also be employed to generate a potent electrophilic iodinating species, offering a degree of control over the reaction's outcome. nih.gov The specific conditions, including solvent and temperature, are critical in directing the substitution to the desired position, primarily the 2-position.

Table 1: Examples of Reagents for Regioselective Iodination

| Iodinating System | Typical Substrate Type | Key Feature |

|---|---|---|

| N-Iodosuccinimide (NIS) / Acid | Electron-rich aromatics | Common and accessible reagent |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Phenols, Anisoles, Anilines | High reactivity, can influence regioselectivity |

This table is illustrative of general methods for aromatic iodination that can be applied to dibenzothiophene.

Recent advancements in organic synthesis have focused on the development of metal-free C-H functionalization reactions, which offer a more sustainable and economical alternative to traditional metal-catalyzed processes. nih.gov These methods often utilize hypervalent iodine reagents or in-situ generated electrophilic iodine species to directly convert a C-H bond to a C-I bond. rsc.org

One prominent strategy involves the use of molecular iodine (I₂) activated by an oxidizing agent. For example, tert-butyl hydroperoxide (TBHP) can mediate the dual activation of molecular iodine and the heterocyclic substrate, generating an electrophilic iodine species (I+) in situ that drives the iodination. rsc.org Another approach involves using diaryliodonium salts as arylating agents, though their application for direct iodination is less common than for arylation. nih.gov These metal-free methods are prized for their mild reaction conditions and high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. nih.govnih.gov

Cyclization-Based Syntheses of Iodinated Dibenzothiophenes

An alternative to direct iodination is the construction of the dibenzothiophene ring system from precursors that already contain an iodine atom. This approach offers excellent control over the position of the iodo-substituent.

The key step in this synthetic strategy is the formation of the thiophene (B33073) ring through an intramolecular C-S bond-forming cyclization.

Radical-mediated cyclizations can be effective for forming the C-S bond. These reactions often proceed via a radical intermediate that attacks an aromatic ring to close the thiophene ring. An electrochemical approach has been demonstrated where bis(biaryl) disulfides are converted to dibenzothiophenes through electrochemical oxidation. nih.govfigshare.com The use of a halogen mediator is crucial in this process, facilitating the intramolecular C-S cyclization. nih.gov While not explicitly forming an iodo-dibenzothiophene, the principles of halogen-mediated radical cyclization are applicable. A metal-free method using catalytic iodine (I₂) and oxygen from the air as an oxidant has been developed for the synthesis of benzothiophenes, which proceeds via a radical-triggered intramolecular C-S bond formation. nih.gov This methodology could potentially be adapted for the synthesis of iodinated dibenzothiophenes from appropriately substituted precursors.

A powerful method for constructing the dibenzothiophene core involves the acid-mediated intramolecular cyclization of biaryl sulfoxides. In this reaction, a 2-substituted biaryl sulfoxide (B87167) is treated with a strong acid or an acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). manchester.ac.uk The sulfoxide is activated, generating a highly electrophilic sulfur species. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent aryl ring to form the dibenzothiophene S-oxide. rsc.orgacs.org The resulting S-oxide can then be reduced to the corresponding dibenzothiophene. If the biaryl precursor contains an iodine atom, this method provides a direct route to a specifically substituted iododibenzothiophene. This approach is particularly advantageous for synthesizing highly functionalized dibenzothiophenes with precise control over the substitution pattern. rsc.org

Table 2: Comparison of Cyclization-Based Strategies

| Method | Precursor Type | Key Reagent/Condition | Product |

|---|---|---|---|

| Radical-Mediated Cyclization | Bis(biaryl) disulfides | Electrochemical oxidation, Halogen mediator | Dibenzothiophene |

Intramolecular Carbon-Sulfur (C-S) Bond Forming Reactions

Electrochemical Cyclization Methods for Dibenzothiophene Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally conscious method for constructing complex organic molecules. In the context of dibenzothiophene synthesis, electrochemical approaches offer an alternative to traditional methods that often require harsh conditions, expensive transition metals, or stoichiometric amounts of potent oxidizing agents. chemistryviews.org

A notable electrochemical method involves the cyclization of bis(biaryl) disulfides to form the dibenzothiophene core. chemistryviews.orgresearchgate.net This process is typically carried out in an undivided electrochemical cell equipped with platinum electrodes. The reaction medium consists of a solvent such as nitromethane, a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄), and a halogen mediator, most commonly tetrabutylammonium (B224687) bromide (Bu₄NBr). chemistryviews.org The reaction is conducted at an elevated temperature, for instance, 100°C. chemistryviews.org

The proposed mechanism initiates with the anodic oxidation of the bromide ion (Br⁻) from Bu₄NBr to generate a reactive bromonium ion ([Br⁺]) species. This electrophilic bromine species then reacts with the bis(biaryl) disulfide, leading to the formation of a biphenylsulfanyl bromide intermediate. Subsequently, an intramolecular nucleophilic attack from one of the aryl rings onto the electrophilic sulfur atom triggers the cyclization, forming the central five-membered thiophene ring. A final deprotonation step yields the desired dibenzothiophene derivative. chemistryviews.org This method has demonstrated good to high yields for a variety of substituted dibenzothiophenes. chemistryviews.orgresearchgate.net However, the efficiency of the reaction can be diminished when the starting bis(biaryl) disulfide bears strong electron-withdrawing groups. chemistryviews.org

This electrochemical strategy represents a more sustainable and atom-economical pathway for the synthesis of dibenzothiophenes, avoiding the need for transition metal catalysts and strong iodide reagents that are often employed in conventional chemical syntheses. chemistryviews.org

Palladium-Catalyzed Annulation and Ring Closure Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to a wide array of complex molecular architectures. In the synthesis of 2-iododibenzothiophene and its isomers, palladium catalysis plays a crucial role in constructing the core dibenzothiophene ring system through annulation and ring closure strategies.

Cyclization of 2-Iodinated Diaryl Thioethers

The intramolecular cyclization of appropriately substituted diaryl thioethers is a direct and effective method for the formation of the dibenzothiophene skeleton. Specifically, the palladium-catalyzed cyclization of 2-iodinated diaryl thioethers provides a targeted route to derivatives such as this compound. This transformation typically involves the formation of a carbon-carbon bond between the two aryl rings of the thioether precursor, facilitated by a palladium catalyst.

While specific examples detailing the cyclization of 2-iodinated diaryl thioethers to form this compound are not prevalent in the provided search results, the general principle of palladium-catalyzed C-H activation and annulation is well-established for related structures. For instance, palladium catalysts have been successfully employed in the C-H arylation of various heteroarenes. organic-chemistry.org These processes often utilize a palladium source in combination with a suitable ligand and base to facilitate the carbon-carbon bond formation.

Routes from Halogenated Biphenyl (B1667301) Precursors

An alternative and powerful strategy for synthesizing the dibenzothiophene ring system involves the palladium-catalyzed annulation of halogenated biphenyl precursors with a suitable sulfur source. A prominent example is the reaction of 2,2'-diiodobiphenyl (B1330377) with an alkyne in the presence of a palladium catalyst, which leads to the formation of phenanthrene (B1679779) derivatives. While this reaction builds a carbocyclic ring, analogous strategies can be envisioned for the construction of the thiophene ring in dibenzothiophenes.

A more direct route involves the reaction of a dihalogenated biphenyl, such as 2,2'-diiodobiphenyl, with a sulfur-containing reagent. The palladium catalyst facilitates the double C-S bond formation to construct the central thiophene ring. The regioselectivity of this annulation is critical in determining the final substitution pattern on the dibenzothiophene product. For the synthesis of a specifically substituted derivative like this compound, a precursor such as an appropriately substituted iodo-biphenyl would be required.

Halogen Exchange and Transformations for Iodo-Dibenzothiophenes

The introduction of an iodine substituent onto the dibenzothiophene core can also be achieved through post-synthesis modification of a pre-formed dibenzothiophene ring. Halogen exchange reactions and other chemical transformations are valuable tools for this purpose.

Trimethylsilyl-Halo Exchange Reactions

While direct trimethylsilyl-halo exchange reactions on dibenzothiophene to yield this compound are not explicitly detailed in the provided search results, this type of transformation is a general and widely used method in organic synthesis for the introduction of halogen atoms. The general principle involves the reaction of a trimethylsilyl-substituted arene with an electrophilic halogen source.

In a hypothetical application to dibenzothiophene, a 2-(trimethylsilyl)dibenzothiophene precursor would be reacted with an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The trimethylsilyl (B98337) group acts as a directing group and facilitates the electrophilic substitution at the desired position. The reaction typically proceeds under mild conditions and offers high regioselectivity.

Conversion from Bromo-substituted Dibenzothiophenes

A common and practical method for the synthesis of iodo-aromatic compounds is through the conversion of the corresponding bromo-derivatives. This transformation, often referred to as a Finkelstein-type reaction for aryl halides, typically involves a halogen exchange process. For the synthesis of this compound, the starting material would be 2-bromodibenzothiophene (B1267234). ossila.com

The conversion is generally achieved by reacting the 2-bromodibenzothiophene with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst and a suitable ligand. The reaction is often carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The success of this reaction depends on the relative reactivity of the C-Br versus the C-I bond and the insolubility of the resulting bromide salt (e.g., NaBr or KBr) in the reaction medium, which helps to drive the equilibrium towards the desired iodo-substituted product.

Multicomponent and One-Pot Synthetic Protocols

The development of multicomponent and one-pot synthetic protocols for the preparation of complex molecules like this compound and its isomers is a significant area of research in organic chemistry. These approaches offer advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. While direct multicomponent or one-pot syntheses specifically targeting this compound are not extensively documented, related methodologies for the synthesis of functionalized dibenzothiophenes and iodinated aromatic compounds provide a framework for potential synthetic strategies.

One notable one-pot approach involves the functionalization of the dibenzothiophene core. For instance, a one-pot cascade synthesis has been developed for the preparation of 4-substituted dibenzothiophenes starting from dibenzothiophene-5-oxide. rsc.org This process involves a sequence of sulfoxide-directed C-H metalation, boration, reduction, and a final Suzuki coupling to introduce a substituent at the 4-position. While this method targets the 4-position, it demonstrates the feasibility of one-pot modifications of the dibenzothiophene scaffold. Adaptation of this strategy for the synthesis of this compound would require achieving regioselective C-H activation and subsequent iodination at the 2-position.

In a related context, one-pot procedures for the synthesis of iodinated benzothiophenes have been reported. These methods often involve an iodine-mediated electrophilic cyclization. For example, functionalized 3-iodobenzo[b]thiophenes have been synthesized in a one-pot, two-step reaction from substituted 2-(propynyl-3-ol) thioanisoles. rsc.org This process includes an initial iodine-mediated halocyclization followed by an iodine-catalyzed etherification. rsc.org Another approach describes a novel one-pot, two-step reaction for the synthesis of 2,3-disubstituted benzo[b]thiophenes by combining three simple starting reagents through an electrophilic iodocyclization followed by alkylation. morressier.com Although these methods apply to the benzothiophene (B83047) core, they highlight the use of iodine in one-pot cyclization and functionalization sequences, which could potentially be extended to the construction of the dibenzothiophene ring system with concurrent iodination.

Multicomponent reactions (MCRs) represent another powerful strategy for the efficient construction of complex heterocyclic systems. nih.gov While a specific MCR for this compound is not described, the principles of MCRs can be applied to design potential synthetic routes. For instance, a palladium iodide-catalyzed multicomponent synthesis of benzothiophene-2-acetic esters has been developed from 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and an alcohol. researchgate.net This reaction proceeds through an S-cyclization-demethylation-alkoxycarbonylation-reduction sequence. researchgate.net Designing an MCR for this compound would likely involve the strategic selection of starting materials that can assemble the dibenzothiophene core and incorporate an iodine atom in a single, convergent process.

Furthermore, tandem reactions, which involve a sequence of intramolecular transformations, offer another avenue for one-pot synthesis. A copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate has been shown to produce 2-aminobenzothiazoles efficiently. nih.gov A similar conceptual approach could be envisioned for the synthesis of iodinated dibenzothiophenes, where the reaction cascade is designed to form the tricyclic system and introduce the iodo group.

The following table summarizes a selection of one-pot and multicomponent reactions for the synthesis of related sulfur-containing heterocycles, which could serve as a basis for the development of protocols for this compound.

Table 1: Examples of One-Pot and Multicomponent Syntheses of Related Heterocycles

| Product Type | Starting Materials | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| 4-Substituted Dibenzothiophenes | Dibenzothiophene-5-oxide, Aryl boronic acid | [Ir(cod)(OMe)]2, dtbbpy, B2pin2, Pd(OAc)2, SPhos, K3PO4 | One-pot cascade involving C-H metalation, boration, reduction, and Suzuki coupling. | rsc.org |

| 3-Iodobenzo[b]thiophenes | Substituted 2-(propynyl-3-ol) thioanisoles, Alcohols | I2 | One-pot, two-step iodine-mediated halocyclization and etherification. | rsc.org |

| 2,3-Disubstituted Benzo[b]thiophenes | Three simple starting components | I2 (as electrophile and catalyst) | One-pot, two-step electrophilic iodocyclization and alkylation. | morressier.com |

| Benzothiophene-2-acetic esters | 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, Carbon monoxide, Alcohols | PdI2, KI | Multicomponent S-cyclization-demethylation-alkoxycarbonylation-reduction sequence. | researchgate.net |

| 2-Aminobenzothiazoles | 2-Iodobenzenamine, Isothiocyanate | CuI | Copper-catalyzed tandem reaction. | nih.gov |

Reactivity and Mechanistic Investigations of 2 Iododibenzothiophene

Carbon-Halogen (C-I) Bond Reactivity and Functionalization

The carbon-iodine bond in 2-iododibenzothiophene is the key to its synthetic utility, enabling a variety of chemical transformations.

Nucleophilic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides like this compound are generally challenging due to the high energy required to break the strong C-I bond and the electron-rich nature of the aromatic ring. libretexts.org These reactions typically necessitate either the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack or the use of very strong nucleophiles. libretexts.orgnih.gov The mechanism often proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org Another possibility is an elimination-addition mechanism that goes through a highly reactive benzyne (B1209423) intermediate. youtube.com

While specific examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general principles of SNAAr suggest that reactions with potent nucleophiles could lead to the displacement of the iodide. For instance, the Finkelstein reaction, which involves halide exchange, can be applied to aromatic systems, though it often requires catalysis, for example by copper(I) iodide with diamine ligands. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for functionalizing aryl halides, and this compound is a prime substrate for these transformations. wikipedia.orgnih.govelsevierpure.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is highly valued in both academic and industrial settings due to the mild reaction conditions, the commercial availability and low toxicity of the boron reagents, and the straightforward work-up procedures. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by the base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This compound can be effectively coupled with various boronic acids or their esters to generate 2-aryldibenzothiophenes. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Phenyldibenzothiophene |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)dibenzothiophene |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | DMF | 2-(Thiophen-2-yl)dibenzothiophene |

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The ability to carry out the reaction under mild conditions has made it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.org The final step is reductive elimination from the palladium complex to yield the arylated alkyne and regenerate the Pd(0) catalyst. youtube.com

This compound serves as an excellent substrate for Sonogashira coupling, allowing for the direct introduction of an alkynyl group at the 2-position. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 2-(Phenylethynyl)dibenzothiophene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-((Trimethylsilyl)ethynyl)dibenzothiophene |

| 1-Heptyne | Pd(OAc)₂ / P(t-Bu)₃ / CuI | Piperidine | DMF | 2-(Hept-1-yn-1-yl)dibenzothiophene |

This table is illustrative and based on general knowledge of Sonogashira couplings. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands by Stephen Buchwald's group has been crucial to the success and broad applicability of this reaction. youtube.com

The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the palladium(0) catalyst. youtube.com

This compound can be readily coupled with a variety of primary and secondary amines using the Buchwald-Hartwig amination protocol to produce 2-aminodibenzothiophene derivatives.

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | N-Phenyldibenzothiophen-2-amine |

| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 4-(Dibenzothiophen-2-yl)morpholine |

| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | N-(n-Butyl)dibenzothiophen-2-amine |

This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations. Specific experimental details for this compound would require dedicated literature searching beyond the provided results.

Beyond the specific named reactions above, general palladium-catalyzed methodologies are central to the functionalization of dibenzothiophene (B1670422) scaffolds. nih.govrsc.org These strategies often involve the cleavage of C-H and C-S bonds to construct the dibenzothiophene core itself or to further elaborate it. nih.gov Palladium(II) catalysts, for example, have been used to synthesize dibenzothiophene derivatives through C-H/C-S bond cleavage, a mechanistically distinct process that does not require an external oxidant. nih.govrsc.org Palladium catalysis is also instrumental in creating precursors for these heterocyclic systems. nih.govelsevierpure.com The versatility of palladium catalysts allows for a wide range of transformations, making it a key element in the synthetic chemist's toolbox for manipulating molecules like this compound. youtube.com

Photochemical Transformations of this compound and its S-Oxides

The study of this compound and its corresponding S-oxides reveals a fascinating interplay of photochemical reactions, driven by the presence of the iodine atom and the sulfoxide (B87167) group. These transformations include the cleavage of the carbon-iodine bond, the removal of oxygen from the sulfur atom, and the generation of reactive oxygen species.

Photodeiodination of this compound

Upon exposure to ultraviolet light, this compound can undergo photodeiodination. nih.gov This process involves the homolytic cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule, to generate a dibenzothienyl radical and an iodine radical. This photochemical reactivity is a characteristic feature of iodo-substituted aromatic compounds. The resulting dibenzothienyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form dibenzothiophene.

The efficiency of this photodeiodination process is influenced by the solvent environment and the wavelength of the incident light. This reaction pathway highlights the lability of the C-I bond under photochemical conditions and is a key transformation of this compound.

Photodeoxygenation of Halogen-Substituted Dibenzothiophene S-Oxides

Dibenzothiophene-5-oxide (DBTO) itself undergoes photodeoxygenation to produce dibenzothiophene (DBT), although with a very low quantum yield. nih.gov This reaction is proposed to proceed through the scission of the sulfur-oxygen (S-O) bond, a process that is coupled with an intersystem crossing step to yield the sulfide (B99878) and atomic oxygen in its triplet ground state (O(³P)). nih.govresearchgate.net

The introduction of a halogen atom, such as iodine in this compound-S-oxide, significantly enhances the quantum yield of this deoxygenation reaction. nih.gov The order of efficiency for this heavy-atom effect is iodo > bromo > chloro, which is consistent with a mechanism involving intersystem crossing. nih.gov The photolysis of halogen-substituted dibenzothiophene S-oxides in various media has been studied, and the rate of deoxygenation is highly dependent on the substitution pattern on the dibenzothiophene core. elsevier.com In aqueous media, the photolysis of certain hydroxymethyl-substituted dibenzothiophene S-oxides leads to deoxygenation with significantly higher quantum yields than in organic solvents. researchgate.netnih.gov

Heavy Atom Effect on Photoreactivity and Intersystem Crossing

The "heavy atom effect" is a well-established phenomenon in photochemistry where the presence of a heavy atom, like iodine, enhances the rate of spin-forbidden processes, such as intersystem crossing (ISC). researchgate.netrsc.org Intersystem crossing is the transition of a molecule from an excited singlet state (S₁) to an excited triplet state (T₁). In the case of this compound and its S-oxide, the iodine atom facilitates this transition. nih.gov

Phosphorescence data for this compound are consistent with heavy-atom-assisted intersystem crossing. nih.gov This enhanced ISC has significant implications for the subsequent photochemical pathways. For this compound-S-oxide, the increased population of the triplet state, due to the heavy atom effect, leads to a more efficient S-O bond cleavage and, consequently, a higher quantum yield for photodeoxygenation. nih.gov The introduction of a thienyl substituent can also alter the relative singlet and triplet excited state energy levels, which can enhance intersystem crossing. rsc.org

Generation and Reactivity of O(³P) Species from Photolysis

A key consequence of the photodeoxygenation of dibenzothiophene S-oxides is the generation of atomic oxygen in its triplet ground state, O(³P). nih.govresearchgate.net This highly reactive species is a potent oxidant. researchgate.net While the direct photolysis of dibenzothiophene-5-oxide produces O(³P) with a low quantum yield, the presence of a heavy atom in derivatives like this compound-S-oxide enhances its formation. nih.gov

The generation of O(³P) in solution through this photochemical method is significant because it provides a relatively clean source of this reactive species. researchgate.netmdpi.org The reactivity of the generated O(³P) is consistent with its known oxidative properties. researchgate.net For instance, in the presence of alkenes under aerobic conditions, oxidative cleavage has been observed, suggesting the involvement of O(³P). researchgate.netnih.gov The photodeoxygenation of dibenzothiophene S-oxide derivatives has been utilized to study the effects of O(³P) on various biological molecules, including proteins, nucleic acids, and lipids. nih.gov

Carbon-Sulfur (C-S) Bond Activation and Insertion Reactions

The carbon-sulfur bonds in dibenzothiophene are notably stable, making their cleavage a significant challenge in processes like hydrodesulfurization of fossil fuels. acs.org However, transition metal complexes have shown the ability to activate and insert into these inert C-S bonds.

Transition Metal Complex Insertion into C-S Bonds

Transition metal complexes can facilitate the cleavage of the C-S bonds in dibenzothiophene through insertion of the metal center into the bond. acs.orgacs.org This process is a key step in the desulfurization of dibenzothiophene. For example, a trinuclear ruthenium pentahydride compound has been shown to achieve complete desulfurization of dibenzothiophene, yielding biphenyl (B1667301) and a μ₃-sulfido complex. acs.org Similarly, the trinuclear ruthenium-carbonyl compound, [Ru₃(CO)₁₂], can also effect the desulfurization of dibenzothiophene via a double C-S bond activation process. acs.org

The insertion of a Pt(PPh₃)₂ group into the C-S bond of dibenzothiophene has also been reported. acs.org Furthermore, nickel hydride dimers can react with dibenzothiophene under mild conditions, leading to reversible C-S bond insertion. acs.org These reactions demonstrate the potential of transition metal complexes to overcome the high stability of the C-S bonds in dibenzothiophene and related sulfur-containing aromatic compounds.

Regioselectivity Influenced by Steric and Electronic Factors

The regioselectivity of chemical reactions involving this compound is a critical aspect of its chemistry, dictated by a complex interplay of steric hindrance and electronic effects. The dibenzothiophene core itself possesses distinct electronic properties at different positions, and the introduction of a bulky, electronegative iodine atom at the 2-position further refines this reactivity landscape.

Electronic Factors: The dibenzothiophene ring system is an electron-rich aromatic structure. wikipedia.org The sulfur atom influences the electron density distribution across the molecule. Positions C-4 and C-6, which are alpha to the sulfur atom, are generally more electron-rich and susceptible to electrophilic attack. However, metalation reactions, such as lithiation with n-butyllithium, preferentially occur at the C-2 position in the parent unsubstituted dibenzothiophene, indicating that this position is the most acidic. chemicalbook.com In this compound, this highly reactive C-2 position is blocked by the iodine atom. The iodine atom itself exerts a dual electronic influence: it is electron-withdrawing through its inductive effect (-I), deactivating the ring towards electrophilic substitution, yet it can act as a weak ortho-, para-director due to its lone pairs.

Steric Factors: The iodine atom is large and imposes significant steric hindrance at the C-2 position and, to a lesser extent, at the adjacent C-1 and C-3 positions. This steric bulk can be the dominant factor in directing incoming reagents, especially large or bulky ones, to more accessible sites on the molecule. nih.gov For instance, in reactions where an incoming group would normally favor the C-2 position, its presence is sterically blocked by the iodine, redirecting the reaction to other positions like C-8 or C-4/C-6.

The competition between these electronic and steric influences determines the final product distribution in substitution reactions. For example, in coupling reactions or further functionalization attempts, the steric hindrance of the iodine at C-2 often forces substitution to occur at the electronically favorable and sterically accessible positions of the other benzene (B151609) ring, such as C-8.

Table 1: Influence of Factors on Regioselectivity of this compound

| Position | Electronic Influence | Steric Influence from Iodine at C-2 | Predicted Reactivity |

|---|---|---|---|

| C-1 | Moderately activated | High steric hindrance (ortho) | Low |

| C-3 | Moderately activated | High steric hindrance (ortho) | Low |

| C-4 | Electron-rich (alpha to S) | Moderate steric hindrance | Moderate to High (for electrophiles) |

| C-6 | Electron-rich (alpha to S) | Low steric hindrance | High (for electrophiles) |

| C-8 | Electronically similar to C-2 | Low steric hindrance | High (especially for metalation/coupling) |

Reactivity Involving Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (I(III)) or +5 (I(V)), forming hypervalent iodine compounds, also known as iodanes. wikipedia.org This class of reagents has gained significant attention in organic synthesis due to their low toxicity compared to heavy metal oxidants and their versatile reactivity under mild conditions. princeton.edu

The general structure of these species can be represented as ArIL₂, for λ³-iodanes (I(III)), and ArIL₄ for λ⁵-iodanes (I(V)), where 'Ar' is the 2-dibenzothienyl group and 'L' represents anionic ligands like acetate, trifluoroacetate, or oxide. princeton.edu The bonding in these molecules is often described by the three-center-four-electron (3c-4e) bond model, which results in a highly polarized and reactive system. e-bookshelf.deresearchgate.net

Formation and Reactivity: this compound can be converted into a λ³-iodane, such as (diacetoxyiodo)dibenzothiophene, by oxidation with reagents like peracetic acid in the presence of acetic anhydride (B1165640). These hypervalent species are powerful electrophiles and oxidizing agents. wikipedia.org Their reactivity is driven by the facile reduction of the iodine center back to its monovalent state, making the [Ar-I]⁺ group an excellent leaving group. princeton.edu

Key reactions involving hypervalent 2-dibenzothienyliodonium species include:

Ligand Exchange and Nucleophilic Substitution: The ligands on the hypervalent iodine center can be readily exchanged. Subsequently, the entire [2-dibenzothienyl-IL]⁺ moiety can act as a leaving group in reactions with nucleophiles, effectively transferring a ligand to the nucleophile.

Oxidative Functionalization: They can mediate a wide range of oxidative transformations. For instance, they are used in the oxidation of alcohols, phenols, and in the α-functionalization of carbonyl compounds.

Carbon-Heteroatom and Carbon-Carbon Bond Formation: Diaryliodonium salts, a type of λ³-iodane with two aryl groups attached to the iodine, can be prepared from this compound. These salts are excellent reagents for arylating a variety of nucleophiles, including amines, phenols, and carbanions, under transition-metal-catalyzed or metal-free conditions.

Table 2: Examples of Hypervalent Iodine Reagents from this compound

| Reagent Name | Formula | Iodine State | Primary Application |

|---|---|---|---|

| (Diacetoxyiodo)dibenzothiophene | (C₁₂H₇S)I(OAc)₂ | λ³-Iodane (I(III)) | Oxidizing agent, Acetoxylation reactions. beilstein-journals.org |

| (Bis(trifluoroacetoxy)iodo)dibenzothiophene | (C₁₂H₇S)I(OCOCF₃)₂ | λ³-Iodane (I(III)) | Powerful oxidizing agent for more challenging substrates. |

| 2-Dibenzothienyliodonium salts | [(C₁₂H₇S)(Ar)]⁺X⁻ | λ³-Iodane (I(III)) | Arylation of nucleophiles. |

| 2-Iodyldibenzothiophene | (C₁₂H₇S)IO₂ | λ⁵-Iodane (I(V)) | Strong oxidizing agent, analogous to IBX. wikipedia.org |

Radical Reaction Pathways in this compound Chemistry

In addition to ionic pathways, this compound can participate in reactions proceeding through radical intermediates. youtube.com These pathways are typically initiated by heat, light (photolysis), or the use of a radical initiator. The carbon-iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage, generating a 2-dibenzothienyl radical and an iodine radical.

Generation of the 2-Dibenzothienyl Radical: The formation of the 2-dibenzothienyl radical is a key step in many of its radical reactions.

Photochemical Cleavage: Irradiation with UV light can provide the energy needed to break the C-I bond.

Thermal Cleavage: At elevated temperatures, the C-I bond can cleave homolytically.

Radical-Induced Cleavage: A pre-formed radical can abstract the iodine atom from this compound to generate the 2-dibenzothienyl radical.

Once formed, this highly reactive aryl radical can undergo several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent or another reagent to form dibenzothiophene.

Addition to π Systems: It can add to double or triple bonds, initiating polymerization or forming new C-C bonds.

Radical Coupling: It can couple with another radical species in the reaction mixture.

Hypervalent Iodine in Radical Chemistry: There is a significant intersection between hypervalent iodine chemistry and radical pathways. Hypervalent iodine(III) reagents, in the presence of initiators or light, can serve as precursors to radicals. beilstein-journals.org For example, the reaction of a hypervalent iodine species with certain substrates can proceed via a single-electron transfer (SET) mechanism, generating radical intermediates that lead to functionalization at positions that are otherwise unreactive, such as benzylic C-H bonds. beilstein-journals.org This suggests that hypervalent derivatives of this compound could be used to initiate radical C-H functionalization on other molecules or even intramolecularly on the dibenzothiophene scaffold itself under the right conditions.

Table 3: Radical Reactions Involving this compound

| Initiation Method | Reaction Type | Description |

|---|---|---|

| UV light (Photolysis) | Radical arylation | The photochemically generated 2-dibenzothienyl radical adds to an aromatic solvent (e.g., benzene) in a radical-substitution pathway. |

| AIBN (Azobisisobutyronitrile) | Radical reduction (deiodination) | In the presence of a hydrogen donor like tributyltin hydride, the C-I bond is reductively cleaved via a radical chain mechanism. |

| Peroxides (e.g., Benzoyl Peroxide) | Radical addition | The 2-dibenzothienyl radical adds across an alkene or alkyne. |

| Hypervalent Iodine Reagent + Light | Remote C-H Functionalization | A potential pathway where a hypervalent derivative initiates a radical chain reaction leading to functionalization at a remote site. beilstein-journals.org |

Applications in Advanced Materials and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs)

The unique properties of the dibenzothiophene (B1670422) core make its derivatives highly suitable for multiple roles within OLED and PHOLED architectures. 2-Iododibenzothiophene serves as a key precursor for synthesizing these specialized molecules.

In PHOLEDs, a host material is used to form the emissive layer, where it accommodates a phosphorescent dopant (guest). The host material must have a triplet energy higher than that of the dopant to ensure efficient energy transfer and prevent energy loss. acs.org The high triplet energy of the dibenzothiophene unit makes it an excellent candidate for host materials, particularly for blue or green PHOLEDs. researchgate.net

This compound is utilized as a starting material to synthesize these complex host molecules. Through chemical reactions like the Suzuki or Buchwald-Hartwig couplings, the iodine atom is replaced with other functional groups to fine-tune the electronic properties and morphology of the final host material. For instance, isomers such as 4-iododibenzothiophene (B184035) are used to create more complex structures for PHOLED devices. researchgate.net Similarly, related compounds like 4-bromo-2-iododibenzothiophene are used as intermediates to build novel compounds intended for use in organic light-emitting devices. google.com

| Precursor Example | Synthetic Reaction | Resulting Functional Group | Application |

| 4-Iododibenzothiophene | Palladium-catalyzed coupling | Aryl or heteroaryl groups | PHOLED Host Material researchgate.net |

| 4-bromo-2-iododibenzothiophene | Suzuki Coupling | Phenylamine groups | OLED Material google.com |

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency without using heavy metals like iridium. researchgate.net TADF molecules require a specific molecular design, often a donor-acceptor (D-A) structure, to minimize the energy gap between their singlet and triplet excited states. km3.com.tw

Derivatives of dibenzothiophene, particularly its oxidized form (dibenzothiophene-S,S-dioxide), are used as strong acceptor units in D-A-D type TADF emitters. google.com The synthesis of these emitters often starts from halogenated dibenzothiophenes, such as this compound. The iodine provides a reactive handle to attach various electron-donating groups, thereby creating the necessary D-A structure for TADF to occur. km3.com.tw

| Acceptor Core Precursor | Donor Units Attached | Resulting Emitter Type | Reference |

| Halogenated Dibenzothiophene-tetraoxide | Phenothiazine, Dimethoxyphenylamine, Carbazole (B46965) derivatives | D-A-D TADF Emitter | km3.com.tw |

Enhancement layers in OLEDs are used to improve charge injection, transport, or confinement, leading to better device efficiency and stability. Compounds containing dibenzothiophene are suitable for these layers due to their electrochemical stability and charge-transporting capabilities. researchgate.net The synthesis of these materials can be accomplished using this compound as a starting point to build larger, more functional molecules designed to be incorporated into specific layers of an OLED device stack. researchgate.net

Organic Semiconductors for Electronic Devices

This compound is frequently classified as an organic semiconductor building block. cymitquimica.com Its derivatives, especially those based on the related acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT) core, are high-performance organic semiconductors used in Organic Field-Effect Transistors (OFETs). acs.org

The synthesis of these advanced semiconductors often involves using an iodinated precursor. For example, 2-Iodobenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophene, an isomer of iodinated dibenzothiophene, is a key reactant in Sonogashira coupling reactions to produce solution-processable BTBT derivatives for OFETs. acs.org These reactions demonstrate how the iodo-group serves as a crucial point of attachment for functional groups that enhance properties like solubility and molecular packing, which are critical for semiconductor performance. acs.org

| Precursor | Reaction Type | Resulting Semiconductor | Key Property |

| 2-Iodobenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophene | Sonogashira Coupling | 2-(Phenylethynyl)benzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophene | p-channel characteristics acs.org |

| 2-(5-Iodothiophen-2-yl)-7-octylbenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophene | Sonogashira Coupling | Triisopropyl((5-(7-octylbenzo[b]benzo researchgate.netgoogle.comthieno[2,3-d]thiophen-2-yl)thiophen-2-yl)ethynyl)silane | Solution-processable acs.org |

Photoactive Compounds and Dyes for Optoelectronic Devices

The dibenzothiophene scaffold is inherently photoactive. Studies on this compound itself have revealed specific photochemical behaviors. Upon photolysis, it can undergo deiodination (cleavage of the carbon-iodine bond). acs.orgresearchgate.net Furthermore, its phosphorescence characteristics are consistent with a heavy-atom effect, where the iodine atom promotes intersystem crossing from the singlet excited state to the triplet excited state. researchgate.net While this property is studied at a fundamental level, it underscores the potential of using this compound to design more complex photoactive molecules where controlling excited states is important.

Applications in Liquid Crystals and Conducting Polymers

The development of liquid crystalline organic semiconductors has gained significant attention for applications in thin-film transistors. These materials combine the charge transport properties of semiconductors with the self-assembly and processability of liquid crystals. By attaching flexible alkyl chains to rigid cores like BTBT, which can be synthesized from precursors like this compound, it is possible to induce liquid crystalline phases. For instance, derivatives of BTBT have been shown to exhibit various liquid crystal phases (smectic phases), leading to high charge carrier mobility in transistors. The synthesis of such materials relies on the ability to functionalize the core, a role for which iodo-substituted precursors are well-suited.

Functional Materials through Derivatization for Electronic Applications

The strategic functionalization of the this compound core is a key methodology for developing advanced materials tailored for organic electronic devices. The introduction of various organic moieties at the 2-position (and often symmetrically at the 2- and 8-positions) allows for the fine-tuning of the electronic and physical properties of the resulting molecules. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and charge carrier mobility, are critical determinants of a material's performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds and are extensively used to append new functional groups to the dibenzothiophene scaffold. rsc.org Starting with a halogenated dibenzothiophene, such as 2,8-dibromodibenzothiophene (B47624), which serves as a close analogue for this compound, a diverse range of derivatives can be synthesized. frontiersin.orgossila.com The choice of the coupled organic fragment—be it an electron-donating, electron-withdrawing, or charge-transporting group—directly influences the characteristics of the final material.

For instance, the derivatization of the dibenzothiophene core with aryl groups through Suzuki coupling has been shown to be an effective strategy. core.ac.uk The electronic nature of substituents on these appended aryl groups can systematically alter the HOMO energy levels of the dibenzothiophene derivatives. core.ac.uk This tunability is crucial for optimizing the energy level alignment in multilayer organic electronic devices, which is necessary for efficient charge injection and transport.

The table below summarizes the electronic properties of selected dibenzothiophene derivatives, illustrating the impact of different substituents on their potential for hole transport applications.

| Derivative Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application | Reference |

| 2,8-Diphenyldibenzothiophene | -5.69 | -2.48 | 3.21 | OLED Host | core.ac.uk |

| 2,8-Di(p-tolyl)dibenzothiophene | -5.63 | -2.46 | 3.17 | OLED Host | core.ac.uk |

| 3,7-Bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | -5.30 | -2.25 | 3.05 | OFET | rsc.org |

| 2,7-divinyl nih.govbenzothieno[3,2-b]benzothiophene | - | - | - | OFET | rsc.org |

| Dibenzothiophene-Carbazole Copolymer (P2Cz-DBT) | -5.87 | -2.23 | 3.64 | OLED Host | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

The development of ambipolar materials, which can transport both holes and electrons, is a significant goal in organic electronics, enabling the fabrication of simplified and more efficient devices like light-emitting transistors and complementary logic circuits. nih.gov The dibenzothiophene core can be incorporated into polymeric structures designed to exhibit ambipolar behavior. By copolymerizing dibenzothiophene, an electron-donating unit, with electron-accepting monomers, a donor-acceptor (D-A) copolymer is formed. nih.gov This architecture can lead to materials with both low HOMO and LUMO energy levels, facilitating the injection of both holes and electrons.

The following table presents data on dibenzothiophene-based copolymers and their charge transport characteristics.

| Copolymer Structure | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Device Application | Reference |

| Diketopyrrolopyrrole-thieno[3,2-b]thiophene (DPPT-TT) | >1.0 | >1.0 | Ambipolar OFET | nih.gov |

| Carbazole-Dibenzothiophene-5,5-dioxide (CP2) | - | - | Light-Emitting Devices | nih.gov |

| 3,7-Bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | 7.7 x 10⁻² | - | OFET | rsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

The derivatization of this compound provides a versatile platform for creating a wide array of functional materials for organic electronics. Through established synthetic methodologies, the electronic properties can be systematically tuned to produce high-performance hole-transporting and ambipolar materials, paving the way for advanced electronic and optoelectronic devices.

Medicinal Chemistry and Biological Research Applications

Antitubercular Agents Derived from Dibenzothiophene (B1670422) Scaffolds

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel therapeutics. nih.govnih.gov The benzo[b]thiophene scaffold, a core component of dibenzothiophene, has been identified as a promising starting point for new antitubercular drugs. nih.gov

Research into benzo[b]thiophene-1,1-dioxide (BTD) derivatives has shown that these compounds can effectively inhibit the growth of M. tuberculosis. nih.gov A systematic exploration of substituents at the C-3 position revealed that five-membered heterocyclic thioether groups are crucial for activity. For instance, a derivative featuring a tetrazole substituent was found to be the most potent in one study, with a Minimum Inhibitory Concentration (MIC) of 2.6 µM against virulent M. tuberculosis. nih.gov Other derivatives, such as those containing oxadiazole moieties, also demonstrated good antitubercular activity with MIC values in the range of 3–8 µM. nih.gov

Further studies on benzo[b]thiophene-2-carboxylic acid derivatives have identified compounds with significant activity against both active and dormant forms of mycobacteria. Molecular docking studies suggest that these compounds may exert their effect by inhibiting Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov Certain benzo[b]thiophene derivatives have shown potent activity against M. bovis BCG (a model for Mtb) with MICs as low as 0.60 µg/mL and have also demonstrated efficacy against multidrug-resistant M. tuberculosis strains. nih.gov

The synthesis of these promising antitubercular agents often relies on building upon the core benzothiophene (B83047) structure. The use of 2-iododibenzothiophene as a starting material allows for the introduction of various pharmacophoric groups at the 2-position through established synthetic methodologies, providing a viable pathway to novel and diverse libraries of potential antitubercular drugs.

Table 1: Antitubercular Activity of Selected Benzothiophene Derivatives

| Compound Class | Substituent at C-3 | Target Organism | MIC | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene-1,1-dioxide | Tetrazole | M. tuberculosis | 2.6 µM | nih.gov |

| Benzo[b]thiophene-1,1-dioxide | Oxadiazole | M. tuberculosis | 3-8 µM | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid deriv. (8c) | 1,3-Diketone | Dormant M. bovis BCG | 0.60 µg/mL | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid deriv. (8g) | 1,3-Diketone | Dormant M. bovis BCG | 0.61 µg/mL | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid deriv. (7b) | Flavone | Dormant MDR-MTB | 2.73 µg/mL | nih.gov |

Inhibitor Development: Targeting Specific Protein Macrodomains (e.g., PARP14 Macrodomain 2)

Poly(ADP-ribose) polymerase 14 (PARP14) is a protein implicated in cancer cell survival and inflammatory diseases, making it an attractive therapeutic target. nih.govnih.gov PARP14 contains three macrodomains (MD1, MD2, MD3) that bind to ADP-ribose, a key step in its biological function. Of these, macrodomain 2 (MD2) binds ADP-ribose with the highest affinity and is therefore considered a prime target for small molecule inhibition. nih.gov

Through high-throughput screening, a carbazole-based compound, N-(2-(9H-carbazol-1-yl)phenyl)acetamide (GeA-69), was identified as a selective, allosteric inhibitor of PARP14 MD2. nih.govnih.gov This inhibitor binds to a pocket adjacent to the ADP-ribose binding site, inducing a conformational change that blocks the natural ligand. nih.gov

In the process of understanding the structure-activity relationship (SAR) of this new inhibitor class, researchers synthesized several analogues. Notably, to explore the importance of the carbazole (B46965) nitrogen, a dibenzothiophene analogue was synthesized starting from 4-iododibenzothiophene (B184035). nih.gov This dibenzothiophene derivative (compound 27 in the study) showed considerable inhibitory activity against PARP14 MD2 with a half-maximal inhibitory concentration (IC50) of 2.5 µM. nih.gov In contrast, the corresponding dibenzofuran (B1670420) analogue was inactive. This finding underscores the specific structural requirements for binding and highlights that the dibenzothiophene scaffold can serve as a viable core for designing PARP14 MD2 inhibitors. nih.gov

The successful use of 4-iododibenzothiophene to create a key tool compound in this research demonstrates the value of iodinated dibenzothiophenes as intermediates for probing complex biological targets and developing novel therapeutic agents.

Table 2: Inhibitory Activity of Scaffolds against PARP14 Macrodomain 2

| Compound Scaffold | Specific Analogue | Target | IC50 | Reference |

|---|---|---|---|---|

| Carbazole | GeA-69 (1) | PARP14 MD2 | Sub-micromolar | nih.govox.ac.uk |

| Dibenzothiophene | Analogue 27 | PARP14 MD2 | 2.5 µM | nih.gov |

| Dibenzofuran | Analogue 26 | PARP14 MD2 | Inactive | nih.gov |

Role as Intermediates in Pharmaceutical Synthesis

Chemical intermediates are the foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net They provide the core molecular framework that is subsequently modified and elaborated to produce a final drug product. The versatility and reactivity of an intermediate are crucial for its utility in medicinal chemistry.

This compound serves as a valuable intermediate in pharmaceutical research and development due to the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group in various metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.

For example, palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the precise and efficient introduction of a wide array of substituents onto an aromatic core. rsc.org The synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenol (B3069315) via a Sonogashira-type coupling demonstrates the principle of using an iodo-substituted sulfur heterocycle to build more complex molecules. rsc.org Similarly, Suzuki cross-coupling reactions are widely used with bromo- and iodo-thiophenes to synthesize derivatives with potential biological activity. nih.gov

The use of 4-iododibenzothiophene in the synthesis of a PARP14 inhibitor analogue is a direct example of its role as a key intermediate in a drug discovery program. nih.gov By starting with the iodinated scaffold, chemists can readily introduce different chemical groups at a specific position to probe structure-activity relationships and optimize a compound's properties. This strategic utility makes this compound and its isomers important components in the synthetic chemist's toolbox for creating novel molecules with therapeutic potential.

Synthesis of Novel Antibacterial Compounds

The spread of antibiotic resistance is a critical public health threat, driving the search for new antibacterial agents with novel mechanisms of action or scaffolds that can overcome existing resistance. nih.gov The dibenzothiophene core has been explored as a platform for the development of such compounds.

Studies have shown that derivatives of dibenzothiophene can exhibit inhibitory activity against various bacteria. In one study comparing benzo-heterocycles, dibenzothiophene derivatives were evaluated for their antibacterial properties. nih.gov While nitrogen-containing carbazoles showed superior activity in that particular study, the research established the relevance of the broader tricyclic heterocyclic family as a source for antibacterial leads. nih.gov

More specifically, derivatives of the related benzo[b]thiophene scaffold have yielded promising results. Researchers have synthesized series of benzo[b]thiophene acylhydrazones and screened them against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov This work led to the identification of a compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and a clinically isolated daptomycin-resistant strain of S. aureus. nih.gov Other research has focused on dibenzothiazepine derivatives, which also showed variable but present antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net

This compound is a strategic starting material for generating libraries of such compounds. Using cross-coupling chemistry, the iodine atom can be replaced with the diverse side chains and functional groups seen in active compounds, such as the acylhydrazone moieties or other heterocyclic rings. This allows for the systematic modification of the dibenzothiophene scaffold to optimize antibacterial potency and explore the structure-activity relationships necessary for developing effective new antibiotics. nih.govnih.gov

Table 3: Antibacterial Activity of Selected (Dibenzo)thiophene Derivatives

| Compound Class | Target Organism | MIC | Reference |

|---|---|---|---|

| Benzo[b]thiophene Acylhydrazone (II.b) | S. aureus (MRSA, daptomycin-resistant) | 4 µg/mL | nih.gov |

| Dibenzofuran Derivative (6i) | S. aureus (MRSA) | 3.13 µg/mL | nih.gov |

| Dibenzofuran Derivative (6m) | S. aureus (MRSA) | 3.13 µg/mL | nih.gov |

| Dibenzothiazepine Derivative (6a) | Various Gram-positive & Gram-negative | Active | researchgate.net |

Theoretical and Mechanistic Studies of 2 Iododibenzothiophene Systems

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical processes involving 2-iododibenzothiophene and its derivatives. cuny.edu These theoretical approaches allow for the investigation of reaction mechanisms, conformational landscapes, and electronic properties that are often challenging to probe experimentally. cuny.edu

Mechanistic Elucidation of Synthetic Routes (e.g., Cyclization, C-S Bond Formation)

Computational studies have been instrumental in understanding the mechanisms of synthetic routes leading to dibenzothiophene (B1670422) scaffolds. For instance, palladium-catalyzed syntheses of dibenzothiophene derivatives have been developed that proceed through the cleavage of both C-H and C-S bonds. rsc.org A notable aspect of this catalytic cycle is that the product-forming step is an oxidative addition, a departure from the more common reductive elimination pathway. rsc.org

Copper-catalyzed domino processes have also been developed for the synthesis of related benzothiophene (B83047) structures from 2-iodoketones, utilizing xanthate as a sulfur source. nih.gov Mechanistic proposals for these reactions, supported by computational analysis and experimental evidence, suggest the in-situ reduction of a Cu(II) catalyst to a Cu(I) species which then initiates the catalytic cycle for C-S bond formation. nih.gov Furthermore, electrochemical methods for intramolecular dehydrogenative C-S bond formation have been explored for the synthesis of benzothiazoles, offering an oxidant-free synthetic route. researchgate.net

Conformational Analysis and Rotation Energy Profiles

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how this influences their reactivity. lumenlearning.comlibretexts.org For substituted cyclic systems like this compound, the preference for substituents to occupy either axial or equatorial positions is a key determinant of the most stable conformation. lumenlearning.com The energy difference between these conformations, known as the A-value, quantifies the steric preference of a substituent for the equatorial position. lumenlearning.com In general, bulkier substituents will preferentially occupy equatorial positions to minimize steric hindrance. lumenlearning.com In complex systems, the interplay of multiple substituents can lead to more intricate conformational preferences. umich.edu

Studies on S-O Bond Scission in Photochemical Processes

The photochemistry of dibenzothiophene S-oxides, which are closely related to this compound, has been a subject of detailed mechanistic investigation. Irradiation of dibenzothiophene S-oxide (DBTO) leads to the cleavage of the S-O bond, generating dibenzothiophene (DBT) and atomic oxygen. researchgate.net The mechanism of this photodeoxygenation is sensitive to the reaction conditions. researchgate.netnih.gov

In aqueous media, the process can occur via at least two pH-dependent pathways. nih.gov Under basic conditions, a photoinduced electron transfer mechanism is feasible, leading to a hydroxysulfuranyl radical that subsequently undergoes heterolytic S-O cleavage. researchgate.netnih.gov As the pH decreases, this pathway becomes less thermodynamically favorable. researchgate.netnih.gov At neutral and acidic pH, a direct S-O bond scission mechanism is proposed. researchgate.netnih.gov The quantum yields for this process are observed to increase in these conditions, consistent with charge separation during the bond cleavage. researchgate.netresearchgate.net Computational studies have suggested that the S-O scission likely occurs from a higher-energy, spectroscopically unobserved triplet state (T2), as the phosphorescence energy from the lowest triplet state (T1) is below the energy required for S-O bond dissociation. researchgate.net

Electronic Structure and Reactivity Correlations

The electronic structure of substituted dibenzothiophenes dictates their reactivity. Structure-reactivity correlations, often employing Hammett-type relationships, can quantify the influence of substituents on reaction rates and equilibria. researchgate.net For instance, in the Hantzsch synthesis of substituted dihydropyridines, linear relationships between the logarithm of the rate constant and substituent constants (like σ, σ+, σI, and σR+) have been established. researchgate.net Such analyses reveal the electronic demands of the transition state. For the oxidation of benzothiophene and dibenzothiophene derivatives, the degree of aromatic condensation and the position of methyl substituents have been shown to influence reactivity, though the specific effects depend on the reaction conditions and the nature of the oxidizing species. elsevierpure.com Computational studies on benzothiophene derivatives have also been used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, providing insights into the electronic features that govern their function. nih.govnih.govresearchgate.net

Steric and Electronic Influences on Reaction Regioselectivity

Both steric and electronic factors play a critical role in determining the regioselectivity of reactions involving substituted dibenzothiophenes. wikipedia.orgrsc.org Steric hindrance, arising from the spatial bulk of substituents, can block access to certain reactive sites, thereby directing incoming reagents to less crowded positions. wikipedia.orgyoutube.com This is a common strategy exploited in organic synthesis to control the outcome of a reaction. wikipedia.org

In the context of dibenzothiophene, the presence of methyl groups at the 4- and 6-positions has been shown to exert different effects depending on the reaction conditions. elsevierpure.com Studies on the binding of hindered dibenzothiophene ligands to ruthenium complexes have provided a quantitative measure of these steric effects. acs.org The lability of the dibenzothiophene ligand from the complex follows the order: 4,6-Me₂DBT > 4-MeDBT > DBT > 2,8-Me₂DBT, which is consistent with the increasing steric hindrance around the sulfur atom. acs.org Electronic effects also significantly influence regioselectivity. In electrophilic aromatic substitution reactions, the directing effect of substituents on the aromatic ring is a primary consideration, with steric effects acting as a secondary factor that can influence the ratio of ortho to para products. youtube.com

Photophysical Properties and Intermolecular Interactions

The photophysical properties of thiophene-based molecules, including this compound, are of significant interest. The absorption and emission characteristics of these compounds are sensitive to their molecular structure and the surrounding environment. For donor-π-acceptor (D-π-A) thiophene (B33073) derivatives, a bathochromic (red) shift in the absorption and emission spectra is often observed as the solvent polarity increases, indicative of an intramolecular charge transfer (ICT) process. nih.govrsc.org The magnitude of this shift can be correlated with the electron-donating strength of the substituent. rsc.org

Time-resolved spectroscopic studies on such systems have revealed that the initial excitation is often followed by rapid processes such as ring planarization and stabilization of the charge transfer state. rsc.org The fluorescence quantum yield and lifetime are also influenced by the solvent, with non-radiative decay pathways becoming more significant in certain environments. nih.govrsc.org

Intermolecular interactions also play a crucial role in the properties of these materials. Computational studies have investigated the interactions between electron-deficient halogenated benzenes (like iodo-pentafluorobenzene) and electron-rich thiophene. rsc.org These studies have identified various types of non-covalent interactions, such as σ-hole⋯π and π-hole⋯π bonds, which contribute to the stability of the resulting molecular dimers. rsc.org

Phosphorescence and Intersystem Crossing Mechanisms

The photophysical behavior of this compound is intrinsically linked to the processes of intersystem crossing (ISC) and phosphorescence. Intersystem crossing is a radiationless transition between two electronic states of different spin multiplicity, most commonly from an excited singlet state (S₁) to a triplet state (T₁). princeton.edu This process is formally spin-forbidden, but its efficiency can be significantly enhanced by the presence of a heavy atom, such as iodine, in the molecular structure.

This phenomenon, known as the heavy atom effect, arises from enhanced spin-orbit coupling, which facilitates the required change in electron spin. st-andrews.ac.uk For an aromatic system like dibenzothiophene, the introduction of an iodine atom at the 2-position is expected to dramatically increase the rate of intersystem crossing (k_ISC) compared to the parent, non-halogenated molecule. Consequently, upon photoexcitation, the population of the triplet state becomes much more efficient, leading to phosphorescence—the radiative decay from an excited triplet state back to the singlet ground state (T₁ → S₀)—becoming a more prominent deactivation pathway.